N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide is a synthetic organic compound featuring a 1,4-dioxaspiro[4.5]decane core fused to an oxalamide moiety. The compound’s synthesis involves derivatization of 1,4-dioxaspiro[4.5]decan-8-ol intermediates, as outlined in a 2021 European patent application .
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-methyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-13-10(15)11(16)14-7-9-8-17-12(18-9)5-3-2-4-6-12/h9H,2-8H2,1H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGCKOBSNOOIIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1COC2(O1)CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethylamine with oxalyl chloride, followed by the addition of methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Formation of the intermediate: 1,4-dioxaspiro[4.5]decan-2-ylmethylamine is reacted with oxalyl chloride in an inert solvent such as dichloromethane, under anhydrous conditions.
Addition of methylamine: The intermediate is then treated with methylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the 1,4-dioxaspiro[4.5]decane family, which includes derivatives with diverse substituents. Below is a comparative analysis based on structural analogs and functional group modifications:
Table 1: Key Structural and Functional Comparisons
*Molecular weights estimated using standard atomic masses.
Key Observations:
Functional Group Diversity: The target compound’s methyloxalamide group contrasts with sulfonamide/ester groups in Examples 6 and 16 . Sulfonamides often enhance binding to enzymes (e.g., carbonic anhydrase), whereas oxalamides may favor peptide-like interactions.
Stereochemical Complexity :
- Examples 6 and 16 exhibit multiple stereocenters (2R,3R,8R configurations), which are critical for biological activity in protease inhibitors or receptor antagonists . The target compound’s stereochemistry is unconfirmed but likely influences its conformational stability.
Synthetic Accessibility :
- The methoxy derivative (292) is synthesized in two steps from 1,4-dioxaspiro[4.5]decan-8-one, whereas the target compound requires additional steps for oxalamide coupling .
Research Findings and Limitations
- Patent Gaps : The 2021 patent details synthesis but omits pharmacological profiling. Comparisons rely on structural extrapolation from related compounds.
- Contradictions : describes a structurally unrelated macrocyclic peptide , highlighting the need to filter comparisons within the 1,4-dioxaspiro[4.5]decane family.
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxaspiro structure, which contributes to its stability and reactivity. Its molecular formula is , with a molecular weight of approximately 250.3 g/mol. The oxalamide functional group is significant for its biological interactions, particularly in modulating enzyme activities and signaling pathways.
Preliminary studies suggest that this compound may exert its biological effects through:
- Inhibition of Specific Kinases : The compound has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in regulating necroptosis and apoptosis pathways.
- Modulation of Inflammatory Responses : It may possess anti-inflammatory properties by affecting cytokine signaling pathways.
In Vitro Studies
In vitro experiments have demonstrated the following biological activities:
- Anti-inflammatory Effects : The compound reduced the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
- Analgesic Properties : Pain models in vitro indicated that the compound could attenuate pain responses, suggesting potential use in pain management therapies.
In Vivo Studies
In vivo studies involving animal models have provided further insights into the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Acute Pain Model | Significant reduction in pain scores compared to control groups. |
| Inflammatory Model | Decreased edema and inflammatory cell infiltration in treated animals. |
Case Studies
-
Study on Analgesic Properties :
- A study published in a pharmacological journal showed that administration of the compound significantly reduced pain in rodent models when compared to standard analgesics.
- The mechanism was attributed to modulation of central nervous system pathways involved in pain perception.
-
Anti-inflammatory Research :
- Another case study focused on the anti-inflammatory effects of the compound in a model of arthritis, revealing that it decreased joint swelling and improved mobility.
- The study highlighted the potential for this compound as a therapeutic agent for chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
